molecular formula C10H21NO5S B8323950 3-(N-t-butoxycarbonyl-N-methylamino)propyl methanesulfonate

3-(N-t-butoxycarbonyl-N-methylamino)propyl methanesulfonate

Cat. No. B8323950
M. Wt: 267.34 g/mol
InChI Key: ZZKYUIXZEQLWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N-t-butoxycarbonyl-N-methylamino)propyl methanesulfonate is a useful research compound. Its molecular formula is C10H21NO5S and its molecular weight is 267.34 g/mol. The purity is usually 95%.
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properties

Product Name

3-(N-t-butoxycarbonyl-N-methylamino)propyl methanesulfonate

Molecular Formula

C10H21NO5S

Molecular Weight

267.34 g/mol

IUPAC Name

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl methanesulfonate

InChI

InChI=1S/C10H21NO5S/c1-10(2,3)16-9(12)11(4)7-6-8-15-17(5,13)14/h6-8H2,1-5H3

InChI Key

ZZKYUIXZEQLWAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCOS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl N-(3-hydroxypropyl)-N-methylcarbamate (12.0 g) and triethylamine (11.5 ml) in ethyl acetate (300 ml), methanesulfonyl chloride (5.4 ml) was added under cooling with ice. After 2 hours' stirring, saturated aqueous sodium hydrogencarbonate solution was added to the reaction liquid and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and condensed under reduced pressure to provide 3-[(tert-butoxycarbonyl)-(methyl)amino]propyl methanesulfonate (14.8 g) as an oily substance.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-(N-t-butoxycarbonyl-N-methylamino)propanol (2.40 g) and triethylamine (2.07 g) in methylene chloride (25 ml) was cooled to 0° C. and treated with methanesulfonyl chloride (1.883 g). After being stirred for 1 hour at 0°-4° C., the solution was evaporated in vacuo. The residue was partitioned between ethyl acetate (25 ml) and water (50 ml). The separated organic layer was washed with 0.5 N hydrochloric acid (50 ml), water (50 ml), aqueous sodium bicarbonate (50 ml), water (50 ml) and brine (50 ml) successively, and dried over magnesium sulfate. The evaporation of the solvent gave 3-(N-t-butoxycarbonyl-N-methylamino)propyl methanesulfonate (3.742 g) as an oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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